2-氟-5-(三氟甲氧基)苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

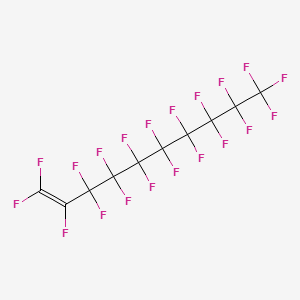

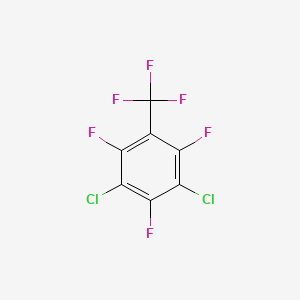

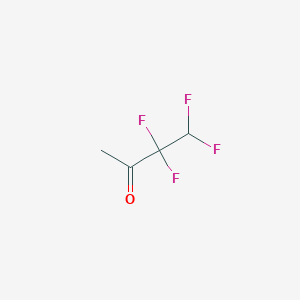

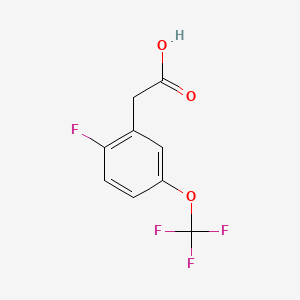

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a fluorinated aromatic compound that is part of a broader class of chemicals with significant applications in medicinal and agricultural chemistry. The presence of fluorine atoms in the molecule is known to enhance the lipophilicity, bioavailability, and uptake of pharmaceutical compounds, making such fluorinated structures highly valuable in drug design .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been explored through various methods. For instance, 2-fluoro-2-phenylacetic acid can be synthesized from phenylglycine via a fluorodeamination reaction . Additionally, novel pathways to 2-fluoro-2-phenylalkanoic acids involve bromofluorination of α-alkyl styrenes, followed by bromine replacement and hydrolysis . These methods highlight the synthetic versatility and the potential approaches that could be adapted for the synthesis of 2-fluoro-5-(trifluoromethoxy)phenylacetic acid.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be analyzed using NMR spectroscopy. For example, the configuration of esters derived from 2-fluoro-2-phenylacetic acid can be determined by examining the fluorine NMR chemical shifts, which are sensitive to the electronic effects of substituents . This sensitivity to structural effects is crucial for understanding the molecular structure of 2-fluoro-5-(trifluoromethoxy)phenylacetic acid and related compounds.

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity patterns. An example is the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the formation of a trimeric compound . Moreover, fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, demonstrating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . These properties are indicative of the potential characteristics of 2-fluoro-5-(trifluoromethoxy)phenylacetic acid, which may also display enhanced stability and solubility due to its fluorinated moieties.

科学研究应用

抗血栓剂的合成

该化合物在抗血栓药物的合成中具有潜在应用。抗血栓剂是减少血凝块形成的药物,在治疗和预防深静脉血栓形成和肺栓塞等疾病中至关重要。 2-氟-5-(三氟甲氧基)苯乙酸的独特结构可能是开发具有更高疗效和更少副作用的新型抗血栓疗法的关键 .

脂氧合酶抑制剂

脂氧合酶是参与脂肪酸代谢的酶,导致炎症介质的产生。因此,脂氧合酶抑制剂在以炎症为特征的疾病(如哮喘和关节炎)中具有显著的治疗潜力。 该化合物中的三氟甲氧基可能增强其与酶的结合亲和力,使其成为开发脂氧合酶抑制剂的宝贵候选者 .

材料科学

在材料科学中,2-氟-5-(三氟甲氧基)苯乙酸可用于修饰材料的表面性能。其氟化基团可以赋予疏水性,这有利于创建防水涂层或自清洁表面。 该特性在开发先进的纺织品和保护性涂层方面特别有用 .

化学合成

该化合物是化学合成中的一个构建块,特别是在构建复杂分子方面。 其反应性乙酸部分允许轻松官能化,使其成为合成各种有机化合物(包括药物和农用化学品)的多功能试剂 .

分析化学

在分析化学中,2-氟-5-(三氟甲氧基)苯乙酸可用作各种色谱和光谱方法中的标准品或参考化合物。 其独特的化学特征允许在复杂混合物中对类似化合物进行准确的定量和鉴定 .

色谱法

由于其独特的结构,该化合物可用作色谱中的固定相改性剂。 它可以帮助分离氟化化合物,由于其类似的物理化学性质,这些化合物通常难以分离 .

抗肿瘤剂

该化合物作为抗肿瘤剂合成前体的潜力是巨大的。 其官能化能力可以导致开发靶向疗法,这些疗法可以选择性地结合肿瘤细胞,最大限度地减少对健康细胞的影响,并减少与癌症治疗相关的副作用 .

亲电子反应研究

2-氟-5-(三氟甲氧基)苯乙酸:可用于研究亲电子试剂在化学反应中的行为。 其三氟甲氧基可以作为吸电子基团,影响化合物的反应性,并提供对反应机理的见解 .

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P271, and P280 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection.

作用机制

Target of Action

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that these could be potential targets.

Mode of Action

It’s worth noting that the compound might interact with its targets through the suzuki–miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed carbon–carbon bond formation, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might be involved in the regulation of blood coagulation and inflammation pathways.

Pharmacokinetics

The compound’s molecular weight (23814) and physical form (solid-powder) suggest that it might have good bioavailability .

Result of Action

Based on its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might have effects on blood coagulation and inflammation at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound is heat sensitive , suggesting that high temperatures might affect its stability. Moreover, dust formation should be avoided , indicating that the compound’s action and efficacy might be influenced by the presence of particulate matter in the environment.

属性

IUPAC Name |

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCWSPHSXHTRQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201245243 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-98-9 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。